molecular formula C15H11FN2O2 B1417726 5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 1326527-34-7

5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No. B1417726
M. Wt: 270.26 g/mol
InChI Key: YNBXJTVDBJNZSN-UHFFFAOYSA-N
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Description

The compound “5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one” is a derivative of 5-fluoro-4-imino-3,4-dihydropyrimidin-2- (1H)-ones . These compounds are related to the field of fungicides and may offer protection against ascomycetes, basidiomycetes, deuteromycetes, and oomycetes .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, a magnetically stirred mixture of 5-fluoro-4-imino-1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-3,4-dihydropyrimidin-2(1H)-one in dry TFA was used in one of the steps .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a 5-fluoro-4-imino-3,4-dihydropyrimidin-2- (1H)-one core, which is a heterocyclic compound containing a 1,3-diazine ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with ethoxylated nonyl phenols, ethoxylated synthetic or natural alcohols, salts of the esters or sulfosuccinic acids, ethoxylated organosilicones, ethoxylated fatty amines, and blends of surfactants with mineral or vegetable oils .

properties

IUPAC Name

5-fluoro-3-(4-methoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXJTVDBJNZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 2
5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

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